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Compound of Interest

Compound Name: (R)-Cyclohex-3-enol

Cat. No.: B12959313

IUPAC Name: (1R)-cyclohex-3-en-1-ol CAS Number: 95723-14-1

This technical guide provides an in-depth overview of (R)-Cyclohex-3-enol, a valuable chiral
building block in organic synthesis. The document is intended for researchers, scientists, and
professionals in drug development, offering comprehensive information on its chemical and

physical properties, detailed experimental protocols for its synthesis, and its applications in the
synthesis of complex molecules.

Chemical and Physical Properties

(R)-Cyclohex-3-enol is a chiral secondary alcohol that is of significant interest in asymmetric
synthesis. Its physical and chemical properties are summarized in the table below.
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Property Value Reference
Molecular Formula CeH100 [1]
Molecular Weight 98.14 g/mol [1]
IUPAC Name (1R)-cyclohex-3-en-1-ol [1]
CAS Number 95723-14-1 [1]
Not specified in provided
Appearance
results
N ) Not specified in provided
Boiling Point
results
] ] Not specified in provided
Melting Point
results
. Not specified in provided
Solubility

results

) ] Not specified in provided
Optical Rotation
results

Experimental Protocols: Synthesis of (R)-Cyclohex-
3-enol

The enantiomerically pure form of cyclohex-3-enol is a versatile starting material for the
synthesis of a variety of complex molecules. Below are detailed protocols for the asymmetric
synthesis of (R)-Cyclohex-3-enol.

Asymmetric Hydroboration of 1,3-Cyclohexadiene

One of the most direct routes to chiral cyclohexenols is the asymmetric hydroboration of 1,3-
cyclohexadiene. This method can produce a mixture of (R)-cyclohex-2-enol and (R)-cyclohex-
3-enol, with the regioselectivity depending on the specific chiral borane used. A general
procedure is outlined below.

Experimental Protocol:
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» Preparation of the Chiral Hydroborating Agent: A chiral dialkylborane, such as
diisopinocampheylborane, is prepared in situ by the reaction of a chiral terpene (e.g., o-
pinene) with a borane source (e.g., borane dimethyl sulfide complex) in an anhydrous
ethereal solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen). The reaction
is typically carried out at a low temperature (e.g., 0 °C to -25 °C).

e Hydroboration: 1,3-cyclohexadiene is added dropwise to the solution of the chiral
hydroborating agent at a controlled low temperature. The reaction mixture is stirred for
several hours to ensure complete hydroboration.

» Oxidative Work-up: The resulting organoborane is oxidized by the addition of an aqueous
solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide
(30% solution) at 0 °C.

« |solation and Purification: After the oxidation is complete, the agueous and organic layers are
separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl
acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt
(e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced
pressure. The crude product, a mixture of chiral cyclohexenol isomers, is then purified by
column chromatography on silica gel to isolate (R)-Cyclohex-3-enol. The enantiomeric
excess of the product is determined by chiral gas chromatography or chiral HPLC.[2][3][4]

Logical Workflow for Asymmetric Hydroboration:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b12959313?utm_src=pdf-body
https://www.researchgate.net/publication/270545622_Synthetic_Approaches_to_R-Cyclohex-2-Enol
http://www.orientjchem.org/vol30no1/synthetic-approaches-to-r-cyclohex-2-enol/
https://pdfs.semanticscholar.org/cb5f/a31e77212286d1b9ef591b33bd32ab2b2fd5.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12959313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Preparation of Chiral Borane

Chiral Terpene (e.g., a-pinene) Borane Source (e.g., BMS)

|

P Chiral Dialkylborane

Hydroboration and Oxidation

1,3-Cyclohexadiene

L)ydroboration

Intermediate Organoborane

|

Oxidative Work-up (NaOH, H202)

Purifitation

y

Column Chromatography

Click to download full resolution via product page

Caption: Workflow for the synthesis of (R)-Cyclohex-3-enol via asymmetric hydroboration.
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Enzymatic Resolution of Racemic 3-
Cyclohexenecarboxylic Acid and Subsequent Reduction

Another effective strategy for obtaining enantiopure (R)-Cyclohex-3-enol is through the
enzymatic resolution of a racemic precursor, followed by a chemical transformation.

Experimental Protocol:
Part A: Enzymatic Resolution of (£)-3-Cyclohexenecarboxylic Acid

Esterification: Racemic 3-cyclohexenecarboxylic acid is first converted to its corresponding
ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., reaction with
the alcohol in the presence of an acid catalyst).

Enzymatic Hydrolysis: The racemic ester is subjected to enantioselective hydrolysis using a
lipase, such as Candida antarctica lipase B (CAL-B), in a buffered aqueous solution or a
biphasic system. The enzyme selectively hydrolyzes one enantiomer of the ester (typically
the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the
(R)-ester) unreacted.

Separation: The reaction is monitored for conversion (typically to around 50%). The
unreacted (R)-ester is then separated from the (S)-carboxylic acid by extraction. The acidic
component is removed by washing with a basic aqueous solution (e.g., sodium bicarbonate).

Hydrolysis of the (R)-ester: The isolated (R)-ester is then hydrolyzed under basic conditions
(e.g., using sodium hydroxide) to yield (R)-3-cyclohexenecarboxylic acid.

Part B: Reduction of (R)-3-Cyclohexenecarboxylic Acid to (R)-Cyclohex-3-enol

Reduction: (R)-3-cyclohexenecarboxylic acid is reduced to the corresponding alcohol. A
common and effective reducing agent for this transformation is lithium aluminum hydride
(LiAlH4) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The
carboxylic acid is added slowly to a suspension of LiAlH4 in the solvent at a low temperature
(e.g., 0 °C).

Work-up: After the reaction is complete, the excess LiAlH4 is quenched by the careful,
sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by
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more water. This procedure results in the formation of a granular precipitate of aluminum
salts, which can be removed by filtration.

« |solation and Purification: The filtrate, containing the desired (R)-Cyclohex-3-enol, is dried
over an anhydrous salt, and the solvent is removed under reduced pressure. The crude
product can be further purified by distillation or column chromatography if necessary.

Reaction Scheme for Reduction:

1. LiAlH4, THF

(R)-Cyclohex-3-enecarboxylic Acid 2. H20, NaOH(aq)

Reduction

Click to download full resolution via product page

Caption: Reduction of (R)-cyclohex-3-enecarboxylic acid to (R)-cyclohex-3-enol.

Applications in Drug Development and Organic
Synthesis

While direct applications of (R)-Cyclohex-3-enol in drug development are not extensively
documented in the public literature, its structural motif is present in various biologically active
molecules. Chiral cyclohexene derivatives are known to possess a range of biological activities,
including antitumor and anti-inflammatory properties.[5][6]

(R)-Cyclohex-3-enol serves as a valuable chiral precursor for the synthesis of more complex
molecules. Its stereocenter and the presence of a double bond and a hydroxyl group allow for a
variety of chemical transformations, making it a versatile starting material in the synthesis of
natural products and pharmaceutical intermediates. For instance, a structurally related
compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has shown promise
in animal models of Parkinson's disease.
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The use of chiral auxiliaries is a common strategy in asymmetric synthesis.[7] While specific
examples detailing the use of (R)-Cyclohex-3-enol as a chiral auxiliary were not found in the
initial search, its chiral nature makes it a potential candidate for such applications, where it
could be temporarily incorporated into a molecule to direct the stereochemical outcome of a
reaction.

Conclusion

(R)-Cyclohex-3-enol is a key chiral intermediate in organic synthesis. The synthetic routes
outlined in this guide, particularly asymmetric hydroboration and enzymatic resolution followed
by reduction, provide reliable methods for its preparation in enantiomerically enriched form. Its
utility as a chiral building block for the synthesis of complex and potentially biologically active
molecules underscores its importance for researchers in academia and the pharmaceutical
industry. Further exploration of its applications in asymmetric catalysis and drug discovery is
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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